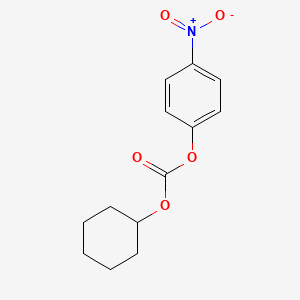

Cyclohexyl (4-nitrophenyl) Carbonate

概要

説明

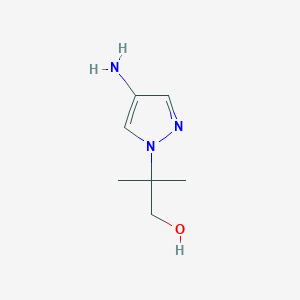

Cyclohexyl (4-nitrophenyl) carbonate, or 4-CNPC, is an organic compound with a molecular formula of C11H13NO5. It is a white, crystalline solid, and is used as a reagent in various chemical reactions. It is also known as 4-nitrophenyl cyclohexyl carbonate, 4-nitrocyclohexyl carbonate, and 4-nitrocyclohexyl phenyl carbonate. 4-CNPC is a versatile reagent in organic synthesis, and is used in a variety of reactions, such as the synthesis of heterocyclic compounds, peptides, and polymers.

科学的研究の応用

Catalytic Antibody Preparation Studies :

- Cyclohexyl (4-nitrophenyl) Carbonate has been studied in the context of catalytic antibodies. Research by Resmini et al. (1997) and Gallacher et al. (1991) explored the hydrolytic activity of polyclonal catalytic antibodies, revealing essential roles for tyrosine and arginine side chains in catalysis and providing insight into the mechanism of antibody-mediated hydrolysis (Resmini et al., 1997) (Gallacher et al., 1991).

Polyimide Synthesis :

- Yang et al. (2004) researched the synthesis and properties of organosoluble polyimides, using a process that included the nucleophilic substitution reaction of 1,1-bis(4-hydroxyphenyl)cyclohexane and 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate. This study contributes to the understanding of polyimide properties and applications (Yang et al., 2004).

Polymer Synthesis and Analysis :

- Meerendonk et al. (2005) investigated the chain microstructure and reaction mechanisms of polycyclohexene carbonate, synthesized with various zinc catalysts. This research enhances the understanding of polymer synthesis and its potential applications (Meerendonk et al., 2005).

Kinetic Studies in Organic Chemistry :

- The kinetics and mechanism of aminolysis reactions involving 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates have been studied by Castro et al. (2003), contributing to a deeper understanding of reaction mechanisms in organic chemistry (Castro et al., 2003).

Anticancer and Antioxidant Studies :

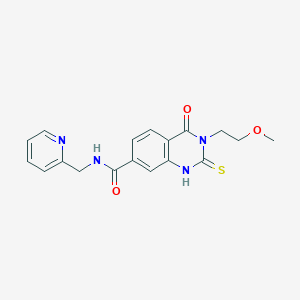

- Research by Sayed et al. (2021) focused on the synthesis of tetrahydroisoquinolines bearing nitrophenyl groups, which included studies on their anticancer and antioxidant properties, highlighting the potential medical applications of these compounds (Sayed et al., 2021).

Electrochemical Applications :

- Tobishima et al. (2003) explored the influence of electrolyte additives, including cyclohexylbenzene, on the safety and cycle life of rechargeable lithium cells. This study is significant for battery technology and energy storage systems (Tobishima et al., 2003).

特性

IUPAC Name |

cyclohexyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGDMUVJXIBLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2792519.png)

![3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2792522.png)

![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2792532.png)

![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)

![4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether](/img/structure/B2792538.png)